6-(Benzyloxy)-2-methylquinazolin-4-amine - 1332529-99-3

6-(Benzyloxy)-2-methylquinazolin-4-amine

Catalog Number: EVT-1686825
CAS Number: 1332529-99-3
Molecular Formula: C16H15N3O
Molecular Weight: 265.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Inhibition of Enzymes: Quinazolinones can inhibit various enzymes, such as kinases [ [] ], histone deacetylases [ [] ], and O⁶-alkylguanine-DNA alkyltransferases [ [] ]. The specific enzyme targeted and the mode of inhibition (competitive, non-competitive, etc.) would depend on the compound's structure and the enzyme's active site.
  • Interaction with DNA: Some quinazolinones can intercalate into DNA or bind to specific DNA sequences, potentially interfering with DNA replication and transcription [ [] ].
  • Modulation of Signal Transduction Pathways: Quinazolinones can modulate various cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation [ [], [], [], [] ].
Applications

Anticancer Agents:

  • EGFR Kinase Inhibitors: Compounds like N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinolin-4-amine show potent inhibitory activity against EGFR, a key target in various cancers [ [] ].
  • PLK4 Inhibitors: Derivatives like (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine exhibit potent and selective inhibition of PLK4, a crucial regulator of centriole duplication often dysregulated in cancers [ [] ].

Antimicrobial Agents:

  • Antibacterial and Antifungal Activities: Compounds like 7-Hydroxy-3',4'-Methylenedioxy- and 7-Benzyloxy-3',4'-Methylenedioxy Flavanones demonstrate potent activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents [ [] ].

Histone Deacetylase (HDAC) Inhibitors:

  • N-hydroxyheptanamides incorporating 6-hydroxy-2 methylquinazolin-4(3H)-ones: These compounds exhibit potent HDAC inhibitory activity and cytotoxicity against various cancer cell lines [ [] ].

O⁶-Alkylguanine-DNA Alkyltransferase (AGAT) Inhibitors:

  • 4(6)-(Benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives: These compounds effectively inhibit AGAT and enhance the cytotoxicity of the anticancer drug ACNU [ [] ].

Apoptosis Inducers:

  • 4-Anilinoquinazolines: Compounds like 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265) and N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (EP128495) effectively induce apoptosis in cancer cells and display potent anticancer activity in vivo [ [], [] ].

Anti-HCV Agents:

  • N′-Arylidene-6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives: These compounds exhibit inhibitory activity against HCV replication by targeting the NS5B polymerase [ [] ].

NF-κB Inducing Kinase (NIK) Inhibitors:

  • N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These compounds act as potent and selective NIK inhibitors, effectively alleviating psoriasis symptoms in preclinical models [ [] ].

Pesticide Agents:

  • Pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety: These compounds demonstrate excellent insecticidal and fungicidal activity against various pests, highlighting their potential in agricultural applications [ [] ].

Antioxidant Agents:

  • (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol and (E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate: These Schiff base compounds exhibit antioxidant capacity, as demonstrated by their ability to scavenge free radicals [ [] ].

Tyrosinase Inhibitors:

  • Chalcone‐based 2‐arylidene‐1,3‐indandiones: Compounds like 2‐(3‐methoxy‐4‐((4‐methylbenzyl)oxy)benzylidene)‐1H‐indene‐1,3(2H)‐dione (6l) exhibit potent tyrosinase inhibitory activity and show promise as potential therapeutic agents for hyperpigmentation [ [] ].

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of Raltitrexed, a prominent first-line drug employed in the treatment of colon and rectal cancers. []
  • Relevance: This compound shares the core quinazolin-4(3H)-one structure with 6-(Benzyloxy)-2-methylquinazolin-4-amine. The difference lies in the substitution at the 6th position of the quinazolinone ring, where a bromomethyl group replaces the benzyloxy group in the target compound. []

N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine (EP128495, MPC-6827)

  • Compound Description: This compound is recognized as a potent apoptosis inducer exhibiting an EC50 value of 2 nM in cell-based apoptosis induction assays. It also demonstrates excellent blood-brain barrier penetration and shows remarkable efficacy in human MX-1 breast and other mouse xenograft cancer models. This compound has been selected as an anticancer clinical candidate. []
  • Relevance: This compound is structurally similar to 6-(Benzyloxy)-2-methylquinazolin-4-amine, both sharing a quinazolin-4-amine core. The variations arise from the absence of the 6-benzyloxy substituent and the presence of a methyl group at the 2nd position of the quinazoline ring, and an N-methyl-4-methoxyphenyl group at the 4-amino substituent in EP128495. []

2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138)

  • Compound Description: This compound acts as a potent inducer of apoptosis, displaying an EC50 value of 2 nM for caspase activation. It also effectively inhibits cell proliferation (GI50 of 2 nM) in T47D cells. Moreover, it exhibits inhibitory effects on tubulin polymerization, efficacy in cells overexpressing ABC transporter Pgp-1, and significant activity in MX-1 human breast and PC-3 prostate cancer mouse models. []
  • Relevance: This compound shares a significant structural resemblance with 6-(Benzyloxy)-2-methylquinazolin-4-amine, as both belong to the 4-anilinoquinazoline class. The distinctions lie in the presence of a chlorine atom at the 2nd position, an N-methyl-4-methoxyphenyl group at the 4-amino substituent in EP128265, and the absence of the 6-benzyloxy and 2-methyl substituents present in the target compound. []

6,8-Dibromo-3-{4-[3-(substituted phenyl)prop-2-enoyl]phenyl}-2-methylquinazolin-4-one

  • Compound Description: This series of compounds serves as precursors in the synthesis of novel isoxazole derivatives. They are transformed into the target isoxazoles via refluxation with hydroxylamine hydrochloride and potassium hydroxide (KOH) in dioxane. []

6,8-Dibromo-3-[4-(5-substitutedphenyl-1,2-oxazol-3-yl)phenyl]-2-methylquinazolin-4-one

  • Compound Description: This novel series of compounds was synthesized and subsequently evaluated for their antibacterial and antifungal properties. []

N-hydroxyheptanamides incorporating 6-hydroxy-2-methylquinazolin-4(3H)-ones (14a-m)

  • Compound Description: This series was designed as potential Histone Deacetylase (HDAC) inhibitors and cytotoxic agents against various cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and SKLu-1 (lung cancer). Compound 14i and 14j within this series demonstrated strong HDAC inhibition and cytotoxicity, surpassing the potency of SAHA (Vorinostat). []
  • Relevance: These compounds share the 2-methylquinazolin-4(3H)-one core with 6-(Benzyloxy)-2-methylquinazolin-4-amine. The distinctions lie in the presence of a hydroxyl group at the 6th position, replacing the benzyloxy group in the target compound. Moreover, these compounds feature an N-hydroxyheptanamide moiety at the 3rd position of the quinazolinone ring, distinguishing them from the target compound. []

2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (A9-7, ALX-171)

  • Compound Description: Identified as a selective negative allosteric modulator (NAM) for the metabotropic glutamate receptor 7 (mGlu7), this compound exhibits an IC50 value of 6.14 µM for mGlu7. It demonstrates selectivity over mGlu4 and mGlu8, other group III mGlu receptors. Preliminary DMPK profiling suggests favorable drug-like properties. ALX-171 displayed antipsychotic-like effects in animal models, effectively reversing DOI-induced head twitches and MK-801-induced disruptions in social interactions and cognition. []
  • Relevance: ALX-171 shares a structural resemblance with 6-(Benzyloxy)-2-methylquinazolin-4-amine, both belonging to the quinazolin-4-one class of compounds. The differences lie in the presence of a 2-chlorophenyl substituent at the 2nd position, a 2,3-dimethoxyphenyl substituent at the 6th position, and a methyl group at the 3rd position in ALX-171. Conversely, the target compound lacks these substituents but possesses a benzyloxy group at the 6th position and an amino group at the 4th position of the quinazolinone ring. []

6-(Benzyloxy)-4-(methoxymethyl)-β-carboline-3-carboxylic acid ethyl ester (ZK-93423)

  • Compound Description: This β-carboline derivative exhibits agonist activity at the benzodiazepine receptor (BzR). []
  • Relevance: While not directly sharing the quinazolinone core, ZK-93423 is relevant to 6-(Benzyloxy)-2-methylquinazolin-4-amine due to its use in research exploring structural requirements for agonist activity at the benzodiazepine receptor. It shares the 6-benzyloxy substitution pattern with the target compound and provides insights into the structure-activity relationships of compounds interacting with the BzR. []

Properties

CAS Number

1332529-99-3

Product Name

6-(Benzyloxy)-2-methylquinazolin-4-amine

IUPAC Name

2-methyl-6-phenylmethoxyquinazolin-4-amine

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

InChI

InChI=1S/C16H15N3O/c1-11-18-15-8-7-13(9-14(15)16(17)19-11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,19)

InChI Key

OQINFSCVJQFSEM-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=N1)N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.